1,1,1,3,3,3-Hexafluoro-2-(2-mercapto-5-methylphenyl)-2-propanol
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Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(2-mercapto-5-methylphenyl)-2-propanol is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(2-mercapto-5-methylphenyl)-2-propanol typically involves the introduction of fluorine atoms into the molecular structure. This can be achieved through various fluorination techniques, such as:
Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nucleophilic fluorination: Using reagents like potassium fluoride (KF) or cesium fluoride (CsF).
Industrial Production Methods
Industrial production methods for fluorinated compounds often involve large-scale fluorination processes, which may include:
Direct fluorination: Using elemental fluorine (F2) under controlled conditions.
Electrochemical fluorination: Using an electrolytic cell to introduce fluorine atoms.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(2-mercapto-5-methylphenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: Conversion of the thiol group (-SH) to a sulfonic acid group (-SO3H) using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction of the hydroxyl group (-OH) to a hydrogen atom (-H) using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Replacement of the hydroxyl group with other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of deoxygenated compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: As a probe for studying biological systems due to its unique fluorinated structure.
Medicine: Potential use in drug development for its stability and resistance to metabolic degradation.
Industry: Use in the production of high-performance materials, such as fluoropolymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(2-mercapto-5-methylphenyl)-2-propanol depends on its interaction with molecular targets. The fluorinated structure may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The thiol group (-SH) can form disulfide bonds with cysteine residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler fluorinated alcohol with similar properties.
2,2,2-Trifluoroethanol: Another fluorinated alcohol used in various applications.
Perfluorooctanol: A long-chain fluorinated alcohol with unique surface properties.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(2-mercapto-5-methylphenyl)-2-propanol is unique due to the presence of both fluorinated and thiol functional groups, which confer distinct chemical and biological properties. This combination makes it valuable for specific applications where both high stability and reactivity are required.
Properties
CAS No. |
57565-54-5 |
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Molecular Formula |
C10H8F6OS |
Molecular Weight |
290.23 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(5-methyl-2-sulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H8F6OS/c1-5-2-3-7(18)6(4-5)8(17,9(11,12)13)10(14,15)16/h2-4,17-18H,1H3 |
InChI Key |
HFCVFXFBFNGDDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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